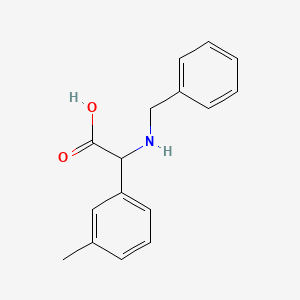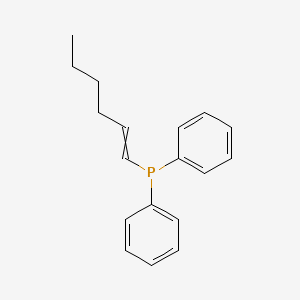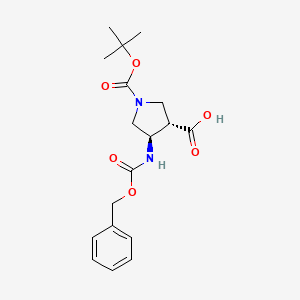
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. These protecting groups are crucial for the selective reactions and stability of the compound during synthesis and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diallylamine derivative, followed by ring-closing metathesis.
Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylic acid functionalities, respectively. This is usually done through standard protection reactions using reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The pyrrolidine ring’s stereochemistry is essential for its binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and protecting groups.
(3R,4R)-3-methoxy-4-methylaminopyrrolidine: Another stereoisomer with different biological activity and applications.
Uniqueness
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Cbz protecting groups. These features make it highly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
特性
CAS番号 |
267230-43-3 |
|---|---|
分子式 |
C18H24N2O6 |
分子量 |
364.4 g/mol |
IUPAC名 |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
InChIキー |
TXZPPCRYQXSVCL-KBPBESRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




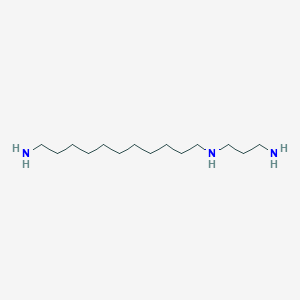
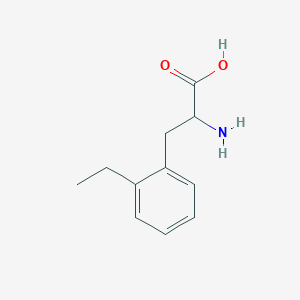
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
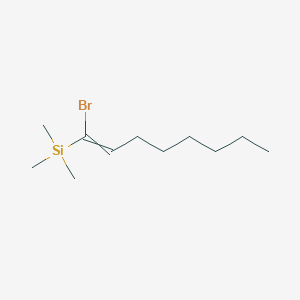
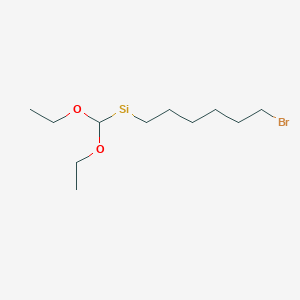
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
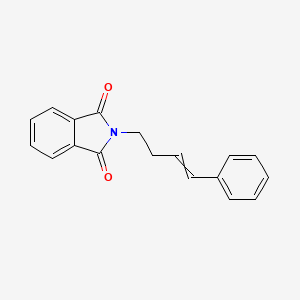
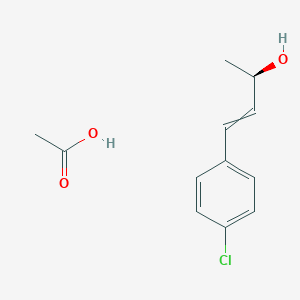
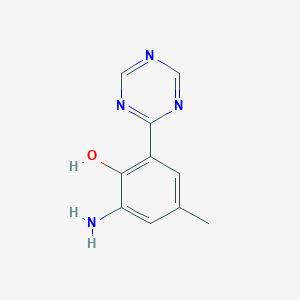
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
